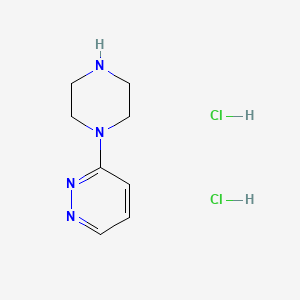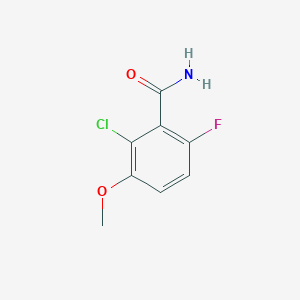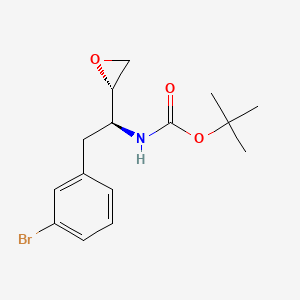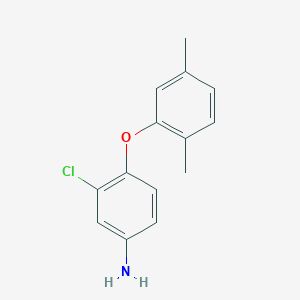
1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-fluoro-4-methylphenyl)methanamine” has a CAS Number of 261951-67-1 and a molecular weight of 139.17 . It is a liquid at room temperature .
Synthesis Analysis
In the synthesis of 1,2,4-triazole-containing scaffolds, 3-amino-1,2,4-triazoles react with cinnamaldehyde to produce 5-[N-(3-phenylpropenylideneamino)]-1H-1,2,4-triazoles .
Molecular Structure Analysis
The InChI code for “(3-fluoro-4-methylphenyl)methanamine” is 1S/C8H10FN/c1-6-2-3-7 (5-10)4-8 (6)9/h2-4H,5,10H2,1H3 .
Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Physical And Chemical Properties Analysis
Another related compound, “3-Fluoro-4-methylphenylboronic acid”, is a solid with a melting point of 241 - 244 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is utilized in the synthesis of substituted pyrroles. Microwave-assisted zinc chloride-catalyzed synthesis can produce various substituted pyrroles, confirming the structural versatility and reactivity of such compounds (Wyrębek et al., 2009).
Biological and Medicinal Applications
- In medicinal chemistry, derivatives of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole show potential as antimycobacterial agents, with compounds like 1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole demonstrating high activity against Mycobacterium tuberculosis (Biava et al., 2006).
Material Science and Corrosion Inhibition
- Pyrrole derivatives, including those related to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, are effective in corrosion inhibition, particularly in protecting carbon steel in acidic environments. Their efficiency is attributed to their adsorption and interaction with metal surfaces, as demonstrated in studies involving similar pyrrole derivatives (Zarrouk et al., 2015).
Electrochemical and Electrochromic Properties
- Pyrrole derivatives, including structurally similar compounds to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, have been studied for their electrochromic properties. These compounds exhibit significant changes in color and transmittance under various electrical conditions, making them suitable for applications in electrochromic devices (Arslan et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAREZOYMESCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274917 |
Source


|
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-1H-pyrrole | |
CAS RN |
142044-86-8 |
Source


|
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142044-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)


![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)



